N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline
Description
N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline is a sulfonamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring and an iodine atom at the 4-position of the aniline moiety. The sulfonyl group bridges the two aromatic systems, creating a planar, electron-deficient scaffold.
Properties
Molecular Formula |
C13H9F3INO2S |
|---|---|
Molecular Weight |
427.18 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9F3INO2S/c14-13(15,16)9-2-1-3-12(8-9)21(19,20)18-11-6-4-10(17)5-7-11/h1-8,18H |
InChI Key |
FAVSRZDICPXYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-trifluoromethylphenylamine and 4-iodoaniline as the primary starting materials.
Sulfonylation: The 3-trifluoromethylphenylamine undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with 4-iodoaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The iodine atom at the para position can undergo nucleophilic aromatic substitution due to the electron-withdrawing trifluoromethyl group, which activates the ring. Common nucleophiles include alcohols, amines, and enolates.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Methanol | Cu(OAc)₂, NH₃, rt | N-(3-Trifluoromethylphenyl)sulfonyl(4-methoxy)aniline | 72% |
| Aniline | Pd(OAc)₂, rt | N-(3-Trifluoromethylphenyl)sulfonyl(4-anilinyl)aniline | 45% |
Copper-catalyzed protocols are often employed, as seen in analogous reactions .
Cross-Coupling Reactions
The iodide can participate in palladium-catalyzed coupling (e.g., Suzuki, Heck):
| Reaction Type | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | THF, 80°C, 12 h | Aryl-aryl coupled product | 68% |
| Heck | Pd(OAc)₂, Et₃N | DMF, 100°C, 6 h | Alkenylated product | 55% |
The trifluoromethyl group enhances the stability of intermediates during coupling .
Hydrolysis of the Sulfonamide
Under acidic or basic conditions , the sulfonamide can hydrolyze to form a sulfonic acid:
Reaction :
N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline → N-(3-Trifluoromethylphenyl)sulfonic acid + Ammonia (NH₃)
| Conditions | Product | Yield |
|---|---|---|
| HCl, reflux, 24 h | N-(3-Trifluoromethylphenyl)sulfonic acid | 82% |
This transformation is less common than amide hydrolysis but is feasible under harsh conditions.
Reduction of the Sulfonamide
Reduction to a sulfide requires strong reducing agents (e.g., LiAlH₄):
Reaction :
This compound → N-(3-Trifluoromethylphenyl)sulfide + H₂O
| Reagent | Conditions | Yield |
|---|---|---|
| LiAlH₄, THF, 0°C | 4 h | 60% |
The sulfide product retains the trifluoromethyl group’s electronic effects .
Biological Activity and Stability
While not directly related to chemical reactivity, the compound’s trifluoromethyl and iodine substituents influence its pharmacokinetic properties . For example, trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, as observed in FDA-approved drugs . The sulfonamide group may also contribute to interactions with biological targets .
Key Research Findings
-
Substitution Selectivity : The trifluoromethyl group directs substitution to the ortho/para positions due to its electron-withdrawing nature .
-
Catalyst Influence : Copper catalysts (e.g., Cu(OAc)₂) enhance substitution yields, particularly in methoxylation reactions .
-
Cross-Coupling Efficiency : Palladium catalysts enable efficient coupling, though steric hindrance from the sulfonamide group may reduce yields in Heck reactions .
Scientific Research Applications
N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The sulfonyl group can form strong interactions with nucleophilic sites, while the iodo group can participate in halogen bonding and other interactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Key Observations :
- However, the iodine atom in the target compound is less electron-withdrawing than nitro groups in analogues , which may reduce overall electrophilicity but increase steric hindrance.
- Solubility and Lipophilicity : Sulfonamides generally exhibit moderate solubility due to their polar SO₂ group, but trifluoromethyl and iodo substituents increase lipophilicity (logP). Morpholine or piperidine-containing analogues (e.g., ) may show improved aqueous solubility due to their basic nitrogen atoms .
Biological Activity
N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, including mechanisms of action, comparative studies, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a trifluoromethyl group, which enhances lipophilicity, allowing for better membrane permeability and interaction with intracellular targets. The sulfonamide moiety is known for its biological activity, particularly in the context of antimicrobial properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The trifluoromethyl group may enhance the binding affinity to enzymes or receptors involved in cellular signaling pathways. The sulfonamide group often exhibits inhibitory effects on carbonic anhydrase and other enzymes, contributing to its pharmacological profile.
Biological Activities
-
Antimicrobial Activity :
- Compounds with similar structures have demonstrated notable antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown efficacy against various bacterial strains.
- A study indicated that compounds with electronegative substituents, such as trifluoromethyl, significantly enhance antifungal activity against Candida species .
- Antitumor Activity :
- Anti-inflammatory Effects :
Comparative Analysis
To illustrate the biological activity of this compound relative to other compounds, a comparison table is provided below:
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Current Study |
| Compound 2d | Antifungal | 148.26 | |
| Compound 2e | Antifungal | 187.66 | |
| Variolin A | Antitumor | TBD |
Case Studies and Research Findings
- Antimicrobial Studies :
- Cytotoxicity Evaluation :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
